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Compound of Interest

Compound Name: YM-201636

Cat. No.: B1684012

YM-201636 is a potent and selective small-molecule inhibitor of PIKfyve, a lipid kinase crucial
for the production of phosphoinositides Ptdins(3,5)P2 and PtdIns5P. These lipids are vital for
regulating endosomal trafficking, lysosomal homeostasis, and autophagy. Due to its role in
these fundamental cellular processes, PIKfyve has emerged as a significant target in various
research areas, including oncology, neurodegenerative diseases, and virology. This guide
provides a comparative analysis of the selectivity profile of YM-201636 against other kinases,
offering a valuable resource for researchers designing experiments or developing novel
therapeutics.

Quantitative Selectivity Profile of PIKfyve Inhibitors

The inhibitory activity of YM-201636 and other common PIKfyve inhibitors is typically quantified
by their half-maximal inhibitory concentration (ICso) or dissociation constant (Kd) values. A
lower value indicates higher potency. Selectivity is determined by comparing the inhibitor's
potency against its primary target (PIKfyve) versus other kinases. A significant fold-difference in
these values highlights the inhibitor's specificity.
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Off-Target Selectivity
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Summary of Findings:

e YM-201636 is a potent inhibitor of PIKfyve with an ICso of 33 nM.[1] It exhibits approximately
100-fold selectivity against the class | PI3K isoform p110a.[1] However, it is noted to be less
selective than other available inhibitors, as it also inhibits the insulin-dependent activation of
class IA PI1 3-kinase.[2]

e APY0201 emerges as the most potent inhibitor in this comparison, with an ICso of 5.2 nM.[1]
[6] It is reported to have superior selectivity compared to apilimod, showing high specificity
across broad panels of kinases and other enzymes.[2]
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» Apilimod is also highly potent (ICso of 14 nM) and is described as "exquisitely selective,” with
a comprehensive screen against 456 kinases showing PIKfyve as its only significant target.

[31[5]

o WX8 demonstrates high potency with a Kd of 1 nM and exhibits strong selectivity against
other related kinases like PIP4K2C (~300-fold) and MTOR (~7000-fold).[7]

e Vacuolin-1 is established as a potent and selective PIKfyve inhibitor, though specific ICso
values are not readily available for direct comparison.[8] Its similar clustering with YM-
201636 in high-content screening suggests a related mechanism of action.[8]

Experimental Methodologies

The determination of kinase inhibition and selectivity involves robust biochemical assays. The
data presented in this guide are primarily derived from in vitro kinase assays that measure the
enzymatic activity of purified kinases in the presence of an inhibitor.

1. In Vitro Lipid Kinase Assay (ADP-Glo™ Format)

This is a common method for quantifying kinase activity by measuring the amount of ADP
produced during the phosphorylation reaction.

» Principle: The assay is performed in two steps. First, the kinase reaction is terminated, and
the remaining ATP is depleted. Second, the ADP generated is converted back to ATP, which
is then used to produce a luminescent signal via a luciferase/luciferin reaction. The light
output is directly proportional to the ADP produced and thus to the kinase activity.

e Protocol Outline:

o Reaction Setup: Recombinant human PIKfyve enzyme is incubated in a kinase buffer with
the lipid substrate (e.g., a mixture of phosphatidylinositol 3-phosphate and
phosphatidylserine, PI1(3)P:PS).

o Inhibitor Addition: Serial dilutions of the test compound (e.g., YM-201636) are added to the
reaction mixture. A vehicle control (e.g., DMSO) is run in parallel.
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Initiation: The kinase reaction is initiated by adding a solution of ATP. The mixture is
incubated for a set period (e.g., 40 minutes) at a controlled temperature (e.g., 30°C).

Termination and ATP Depletion: ADP-Glo™ Reagent is added to stop the enzymatic
reaction and eliminate any unused ATP.

ADP to ATP Conversion: Kinase Detection Reagent is added, which contains enzymes
that convert the newly formed ADP into ATP.

Signal Detection: The newly synthesized ATP drives a luciferase reaction, and the
resulting luminescence is measured using a plate reader.

Data Analysis: The luminescent signal is used to calculate the percentage of kinase
inhibition at each compound concentration, from which an ICso value is determined.

2. Radiometric Kinase Assay (32P-ATP Filter Binding)

This classic method measures the direct incorporation of a radiolabeled phosphate from [y-
32P]ATP onto the lipid substrate.

e Principle: The radiolabeled lipid product is separated from the unreacted [y-32P]ATP by

binding it to a membrane. The radioactivity on the membrane is then quantified, which

corresponds to the kinase activity.

e Protocol Outline:

o

Reaction Setup: Similar to the ADP-Glo assay, purified kinase and lipid substrate are
prepared in a reaction buffer.

Inhibitor Addition: Test compounds are added at various concentrations.

Initiation: The reaction is started by adding ATP supplemented with [y-32P]ATP. The
reaction proceeds for a defined time and temperature.

Termination and Capture: The reaction is stopped, and an aliquot is spotted onto a
nitrocellulose or other suitable membrane that avidly binds lipids.
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o Washing: The membrane is washed extensively with solutions like 1 M NaCl and 1%
phosphoric acid to remove unreacted [y-32P]ATP and other non-lipid components.

o Quantification: The amount of radioactivity trapped on the membrane is measured using a
scintillation counter or phosphorimager.

o Data Analysis: The radioactive counts are proportional to kinase activity. These values are
used to calculate percent inhibition and determine the ICso.

Visualizing the Experimental Workflow and
Signaling Pathway

Experimental Workflow for Kinase Inhibition Assay
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Caption: General workflow for an in vitro kinase inhibition assay.

PIKfyve Signaling Pathway
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Caption: PIKfyve's role in the phosphoinositide signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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